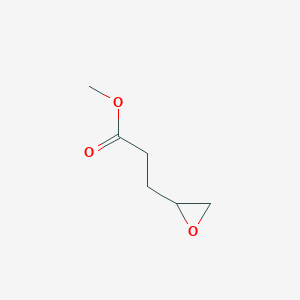

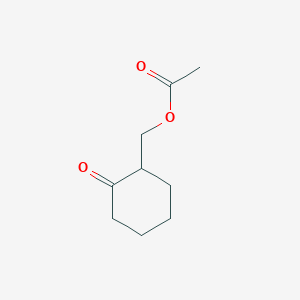

Methyl 3-(oxiran-2-yl)propanoate

描述

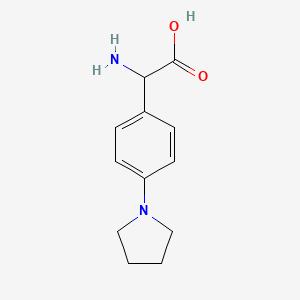

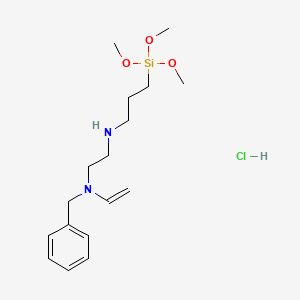

“Methyl 3-(oxiran-2-yl)propanoate” is a chemical compound with the CAS Number: 76543-09-4 . It has a molecular weight of 130.14 .

Synthesis Analysis

The synthesis of “Methyl 3-(oxiran-2-yl)propanoate” involves several steps. The primary hydroxyl moiety in the compound is first activated through tosylation (84%) and mesylation (64%) in pyridine/dichloromethane with TsCl and MesCl, respectively . The epoxides are then obtained via the tosylation of the compound followed by treatment with sodium alkoxide .Molecular Structure Analysis

The molecular formula of “Methyl 3-(oxiran-2-yl)propanoate” is C6H10O3 . The InChI code for the compound is InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 3-(oxiran-2-yl)propanoate” include tosylation, mesylation, and treatment with sodium alkoxide .Physical And Chemical Properties Analysis

“Methyl 3-(oxiran-2-yl)propanoate” has a molecular weight of 130.14 g/mol . It has a XLogP3-AA value of 0.1, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are 130.062994177 g/mol . The topological polar surface area of the compound is 38.8 Ų .科学研究应用

Synthesis of Chiral Epoxides

Methyl 3-(oxiran-2-yl)propanoate is a valuable precursor in many chemical syntheses . It is used in the chemo-enzymatic synthesis of chiral epoxides from renewable levoglucosenone . This pathway involves lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide as key steps .

2. Production of High Value-Added Dairy Lactone The synthesis of high value-added (S)-dairy lactone is undertaken from these epoxides . This demonstrates the potential of the new synthetic pathway from levoglucosenone .

Synthesis of Elicitor

Methyl (S)-3-(oxiran-2-yl)propanoate has been employed for the synthesis of elicitors . Elicitors are molecules that induce a response in plants, often leading to the formation of a secondary metabolite.

Synthesis of Streptrubin B

Streptrubin B, a compound with potential pharmaceutical applications, can also be synthesized using Methyl (S)-3-(oxiran-2-yl)propanoate .

Synthesis of Chiral β-3-Substituted Homopropargyl

This compound is another product that can be synthesized using Methyl (S)-3-(oxiran-2-yl)propanoate . It has potential applications in the synthesis of complex organic molecules.

Use in Electrochemical Immunosensors

Methyl 3-(oxiran-2-yl)propanoate is used in the construction of label-free impedance immunosensor systems for ultra-sensitive detection of biomarkers in human serum samples . This involves the electrodeposition of single-walled carbon nanotubes and the polymerization of oxiran-2-yl methyl 3-(1H-pyrrol-1-yl) propanoate monomer on low-cost and disposable indium tin oxide electrodes .

作用机制

Target of Action

Methyl 3-(oxiran-2-yl)propanoate is a chiral epoxide that serves as a valuable precursor in many chemical syntheses . The primary targets of this compound are the enzymes and substrates involved in these synthetic processes. The interaction with these targets allows Methyl 3-(oxiran-2-yl)propanoate to participate in various chemical reactions, leading to the formation of different products.

Mode of Action

The mode of action of Methyl 3-(oxiran-2-yl)propanoate involves its interaction with its targets in a way that facilitates the desired chemical transformations. For instance, in the synthesis of high-value compounds like (S)-dairy lactone, Methyl 3-(oxiran-2-yl)propanoate undergoes a series of reactions, including lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Biochemical Pathways

Methyl 3-(oxiran-2-yl)propanoate affects the biochemical pathways involved in the synthesis of the target compounds. For example, it plays a crucial role in the pathway leading to the production of (S)-dairy lactone from levoglucosenone (LGO), a biobased chiral compound . The downstream effects include the generation of various intermediates and the final product, (S)-dairy lactone.

Result of Action

The result of the action of Methyl 3-(oxiran-2-yl)propanoate is the successful synthesis of the target compounds. For instance, it enables the production of (S)-dairy lactone, a high-value commercial flavor chemical, from LGO . This outcome is achieved through the compound’s interactions with its targets and its participation in the necessary biochemical pathways.

属性

IUPAC Name |

methyl 3-(oxiran-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-6(7)3-2-5-4-9-5/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCRNWWBUCYZWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541425 | |

| Record name | Methyl 3-(oxiran-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(oxiran-2-yl)propanoate | |

CAS RN |

76543-09-4 | |

| Record name | Methyl 3-(oxiran-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]hydrazine](/img/structure/B1660359.png)

![2-[(4-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B1660362.png)